Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate
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Overview
Description
Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridazine derivative with a triazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted pyridazine-triazole compounds.
Scientific Research Applications
Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The sulfinate group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring are also known for their diverse pharmacological properties.
Uniqueness: Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is unique due to the combination of the triazole and pyridazine rings with a sulfinate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
sodium;6-(1,2,4-triazol-1-yl)pyridazine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSVSRWLJXWARV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=NC=N2)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N5NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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